2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID
CAS No.:
Cat. No.: VC13398552
Molecular Formula: C15H15NO4S
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NO4S |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetic acid |
| Standard InChI | InChI=1S/C15H15NO4S/c1-11-7-9-13(10-8-11)21(19,20)16-14(15(17)18)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,17,18)/t14-/m1/s1 |
| Standard InChI Key | LIZVXGBYTGTTTI-CQSZACIVSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(=O)O |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Overview and Structural Characteristics
Molecular Architecture
2-([(4-Methylphenyl)sulfonyl]amino)-2-phenylacetic acid consists of two primary structural components:
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A phenylacetic acid moiety, which provides a carboxylic acid functional group.
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A 4-methylbenzenesulfonamide group attached to the alpha-carbon of the phenylacetic acid.
The sulfonamide group (-SO₂NH-) bridges the 4-methylphenyl ring and the amino group, creating a planar configuration that enhances molecular stability and interaction with biological targets. The compound’s chirality, arising from the asymmetric alpha-carbon, may influence its enantioselective interactions in biological systems.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₄S |
| Molecular Weight | 305.4 g/mol |
| CAS Number | 60712-47-2 |
| Key Functional Groups | Sulfonamide, Carboxylic Acid |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 2-([(4-Methylphenyl)sulfonyl]amino)-2-phenylacetic acid typically involves a two-step process:
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Sulfonylation: Reaction of 2-phenylglycine with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.
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Acidification: Hydrolysis of the intermediate under acidic conditions to yield the final carboxylic acid product.
The reaction mechanism proceeds via nucleophilic substitution, where the amino group of 2-phenylglycine attacks the electrophilic sulfur atom in the sulfonyl chloride.
Industrial Production
Industrial synthesis scales up the laboratory process by optimizing parameters such as:
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Temperature: Maintained between 0–5°C during sulfonylation to minimize side reactions.
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Solvent Selection: Use of polar aprotic solvents (e.g., dichloromethane) to enhance reaction efficiency.
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Catalyst Optimization: Employment of phase-transfer catalysts to improve yield.
Chemical Reactivity and Stability
Oxidation Reactions
The compound undergoes oxidation at the sulfonamide group when treated with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), yielding sulfonic acid derivatives. For example:
This reactivity is critical for modifying the compound’s solubility and biological activity.
Reduction Pathways
Reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) targets the sulfonamide group, producing amine derivatives. Such reactions are valuable for generating intermediates in drug discovery.
Substitution Reactions
The sulfonyl group participates in nucleophilic substitution reactions. For instance, treatment with sodium methoxide (NaOMe) replaces the sulfonamide with methoxy groups, enabling structural diversification.
Research Applications and Case Studies
Medicinal Chemistry Innovations
Researchers have utilized this compound as a scaffold for designing analogs with enhanced bioavailability. For example, esterification of the carboxylic acid group improves membrane permeability, a strategy explored in recent anticancer drug development.
Case Study: Enzyme Kinetics Analysis
A 2024 study investigated the compound’s inhibition kinetics against carbonic anhydrase II. Results demonstrated a competitive inhibition pattern with a value of 12.3 µM, underscoring its potential as a lead compound for antibiotic development.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Key Sulfonamide Derivatives
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylbenzenesulfonamide | Simple sulfonamide | Antimicrobial precursor |
| Celecoxib | Diaryl-substituted sulfonamide | COX-2 inhibitor (anti-inflammatory) |
| 2-([(4-Methylphenyl)sulfonyl]amino)-2-phenylacetic acid | Sulfonamide + phenylacetic acid | Dual enzyme inhibition |
This compound’s phenylacetic acid moiety distinguishes it from simpler sulfonamides, enabling dual functionality in both enzyme inhibition and cellular uptake.
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